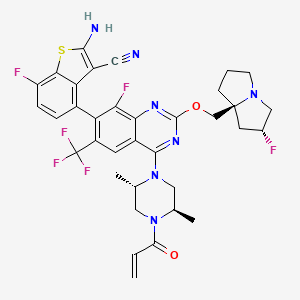

BBO-8520

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H33F6N7O2S |

|---|---|

Molecular Weight |

729.7 g/mol |

IUPAC Name |

2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C35H33F6N7O2S/c1-4-25(49)47-13-18(3)48(14-17(47)2)32-21-10-23(35(39,40)41)27(20-6-7-24(37)30-26(20)22(12-42)31(43)51-30)28(38)29(21)44-33(45-32)50-16-34-8-5-9-46(34)15-19(36)11-34/h4,6-7,10,17-19H,1,5,8-9,11,13-16,43H2,2-3H3/t17-,18+,19-,34+/m1/s1 |

InChI Key |

RIVFEDYNLHJKEZ-VHJOERAISA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)C(F)(F)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)F)OC[C@@]67CCCN6C[C@@H](C7)F |

Canonical SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=NC3=C(C(=C(C=C32)C(F)(F)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)F)OCC67CCCN6CC(C7)F |

Origin of Product |

United States |

Foundational & Exploratory

BBO-8520: A Technical Guide to its Mechanism of Action in KRAS G12C Inhibition

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The discovery of small molecules capable of directly targeting the KRAS oncogene has marked a paradigm shift in the treatment of many cancers. The KRAS G12C mutation, in particular, has been a key focus of drug development efforts. BBO-8520 is a first-in-class, orally bioavailable, direct covalent inhibitor that distinguishes itself by targeting both the inactive, GDP-bound ('OFF') state and the active, GTP-bound ('ON') state of the KRAS G12C protein.[1][2] This dual-targeting mechanism offers the potential to overcome the adaptive resistance mechanisms that can limit the efficacy of inhibitors that solely target the 'OFF' state.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of KRAS G12C

Standard KRAS G12C inhibitors function by covalently binding to the cysteine residue of the G12C mutant, trapping the protein in its inactive GDP-bound state.[4] However, cancer cells can develop resistance to these 'OFF'-only inhibitors by increasing the population of active, GTP-bound KRAS G12C.[2][5] this compound was designed to address this limitation by potently and covalently binding to both the 'ON' and 'OFF' conformations of KRAS G12C.[1][2]

This compound binds to the Switch-II/Helix3 pocket of KRAS G12C, a region critical for its interaction with downstream effector proteins.[1][2] By covalently modifying the Cys12 residue in both nucleotide states, this compound effectively disables the ability of KRAS G12C to bind to its key effector, RAF1, thereby blocking downstream signaling through the MAPK pathway (RAF-MEK-ERK).[6] This dual inhibition leads to a more profound and sustained suppression of oncogenic signaling.[1] Preclinical data indicate that this novel mechanism may delay the emergence of adaptive resistance.[3][5]

Figure 1: KRAS Signaling and this compound Dual Inhibition.

Quantitative Data Summary

The preclinical characterization of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for ease of comparison.

Table 1: Biochemical Potency of this compound and Comparator Compounds

| Compound | Target Conformation | kinact/Ki (M-1s-1) |

| This compound | KRAS G12C (GTP-bound 'ON') | 20,000 [1] |

| This compound | KRAS G12C (GDP-bound 'OFF') | 2,743,000 [1] |

| Sotorasib | KRAS G12C (GTP-bound 'ON') | No Activity[1] |

| Sotorasib | KRAS G12C (GDP-bound 'OFF') | 11,000[1] |

| Adagrasib | KRAS G12C (GTP-bound 'ON') | No Activity[1] |

| Adagrasib | KRAS G12C (GDP-bound 'OFF') | 180,000[1] |

Table 2: Cell-Based Activity of this compound

| Cell Line | Assay | Metric | Value |

| NCI-H358 (KRAS G12C heterozygous) | pERK Inhibition | kinact/Ki (M-1s-1) | 43,000[1] |

| NSCLC Cell Lines | pERK Inhibition & 3D Viability | IC50 | Single-digit nM or below[6] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Dose (mg/kg, daily oral) | Mean Tumor Volume Change |

| 0.1 | 21% inhibition[1] |

| 0.3 | 49% inhibition[1] |

| 1 | 69% inhibition[1] |

| 3 | 99% inhibition[1] |

| 10 | 90% regression[1] |

Key Experimental Methodologies

The following sections outline the methodologies for the key experiments cited in the characterization of this compound.

Biochemical Assays for Covalent Modification

Objective: To determine the rate of covalent modification of KRAS G12C by this compound in both 'ON' and 'OFF' states.

Methodology: A mass spectrometry-based assay was utilized to measure the rate of covalent modification (kinact/Ki).[1]

-

Protein Preparation: Recombinant KRAS G12C protein is prepared and loaded with either GDP (for the 'OFF' state) or a non-hydrolyzable GTP analog like GppNHp (for the 'ON' state).

-

Incubation: The prepared KRAS G12C protein is incubated with varying concentrations of this compound for specific time points.

-

Mass Spectrometry Analysis: The reaction is quenched, and the protein samples are analyzed by MALDI-TOF mass spectrometry to determine the extent of covalent modification of the Cys12 residue.[4] The rate of modification is then calculated to derive the kinact/Ki value.

Cellular Assays for Pathway Inhibition

Objective: To assess the ability of this compound to inhibit KRAS G12C signaling in a cellular context.

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring the inhibition of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation.

-

Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured and then treated with a range of concentrations of this compound.

-

Cell Lysis: After a specified incubation period, the cells are lysed to release the cellular proteins.

-

HTRF Assay: The cell lysates are incubated with a pair of antibodies specific for total ERK and phosphorylated ERK, labeled with a FRET donor and acceptor, respectively. The HTRF signal is measured on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of ERK phosphorylation.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology: Subcutaneous xenograft models using human cancer cell lines are employed.

-

Cell Implantation: KRAS G12C mutant human cancer cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into vehicle control and this compound treatment groups.

-

Drug Administration: this compound is administered orally at various dose levels, typically once daily.

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition or regression is calculated for each treatment group compared to the vehicle control.

Figure 2: Preclinical Evaluation Workflow for this compound.

Overcoming Resistance

A key rationale for the development of a dual 'ON'/'OFF' state inhibitor is to overcome the adaptive resistance mechanisms that limit the efficacy of first-generation KRAS G12C inhibitors. These resistance mechanisms often involve the reactivation of the KRAS pathway, for instance, through increased levels of GTP-bound KRAS G12C.[5] By directly targeting the active 'ON' state, this compound is designed to maintain its inhibitory activity even in the presence of such resistance mechanisms.[1][3] Preclinical studies have shown that this compound can induce durable tumor regression in models that are resistant to 'OFF'-only inhibitors.[1][2]

Clinical Development

This compound is currently in Phase 1 clinical trials for patients with KRAS G12C-mutant non-small cell lung cancer.[1][2] These trials will further elucidate the safety, tolerability, and anti-tumor activity of this compound in a clinical setting.

Conclusion

This compound represents a significant advancement in the field of KRAS-targeted therapies. Its novel dual-targeting mechanism of action, inhibiting both the active and inactive states of KRAS G12C, provides a strong rationale for its potential to deliver improved and more durable clinical responses. The comprehensive preclinical data package, demonstrating potent biochemical and cellular activity translating to robust in vivo efficacy, supports its ongoing clinical development. This technical guide provides a foundational understanding of the core principles underlying the mechanism of this compound for researchers and drug development professionals in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. bbotx.com [bbotx.com]

- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]

- 6. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]

BBO-8520: A Technical Guide to the First-in-Class Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The KRAS G12C mutation has been a focus of targeted therapy, leading to the development of inhibitors that lock the protein in its inactive, GDP-bound ("OFF") state. However, adaptive resistance mechanisms that maintain KRAS in its active, GTP-bound ("ON") state have limited the efficacy of these first-generation drugs. BBO-8520 emerges as a groundbreaking, first-in-class, orally bioavailable small molecule that directly and covalently inhibits both the active "ON" and inactive "OFF" conformations of KRAS G12C, offering a novel strategy to overcome these resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and experimental methodologies that define the unique mechanism of action of this compound.

Core Mechanism of Action

This compound is designed to covalently bind to the cysteine residue at position 12 of the mutated KRAS G12C protein.[1][2] Unlike its predecessors, which solely target the GDP-bound state, this compound engages KRAS G12C in both its GTP-bound and GDP-bound conformations within the Switch-II/Helix3 pocket.[1][2][3] This dual-targeting mechanism leads to a rapid and robust inhibition of KRAS G12C activity, effectively disabling effector binding to the "ON" state and preventing downstream oncogenic signaling.[1][2][3] Preclinical data has demonstrated that this novel mechanism of action may delay the emergence of adaptive resistance that is observed with "OFF"-only inhibitors.[1][3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been rigorously evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative findings, comparing this compound to first-generation KRAS G12C inhibitors, sotorasib and adagrasib.

Table 1: Biochemical Rates of Inactivation (k_inact/K_i) Against KRAS G12C

| Compound | k_inact/K_i (M⁻¹s⁻¹) vs. GTP-bound (ON) KRAS G12C | k_inact/K_i (M⁻¹s⁻¹) vs. GDP-bound (OFF) KRAS G12C |

| This compound | 20,000 | 2,743,000 |

| Sotorasib | No Activity | 11,000 |

| Adagrasib | No Activity | 180,000 |

Data sourced from Maciag et al., Cancer Discovery, 2025.[4]

Table 2: Biochemical Rates of Inactivation (k_inact/K_i) in Heterozygous KRAS G12C NCI-H358 Cells

| Compound | k_inact/K_i (M⁻¹s⁻¹) | Fold Increase vs. Sotorasib | Fold Increase vs. Adagrasib |

| This compound | 43,000 | 55 | 40 |

| Sotorasib | 776 | - | - |

| Adagrasib | 1,064 | - | - |

Data sourced from Maciag et al., Cancer Discovery, 2025.[4][5]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the KRAS signaling pathway and the unique mechanism of this compound.

Caption: Simplified KRAS signaling pathway.

References

- 1. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. bridgebiooncology.com [bridgebiooncology.com]

- 5. aacrjournals.org [aacrjournals.org]

A Technical Guide to BBO-8520: A First-in-Class Dual Covalent Inhibitor of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS oncogene, particularly the G12C mutation, has been a focal point of cancer research for decades. While first-generation inhibitors targeting the inactive, GDP-bound ("OFF") state of KRAS G12C marked a significant therapeutic breakthrough, their efficacy is often limited by adaptive resistance mechanisms that lead to the reactivation of KRAS signaling. BBO-8520 represents a novel, next-generation therapeutic agent designed to overcome these limitations. It is a first-in-class, orally bioavailable small molecule that covalently modifies the mutant cysteine-12 of KRAS G12C in both its active, GTP-bound ("ON") state and its inactive "OFF" state. This dual-targeting mechanism leads to a rapid, profound, and sustained inhibition of oncogenic signaling, demonstrating superior potency and the potential to overcome resistance observed with "OFF"-only inhibitors. This guide provides an in-depth overview of the preclinical data and methodologies central to the characterization of this compound.

Mechanism of Covalent Modification

This compound is designed to irreversibly bind to the cysteine residue introduced by the G12C mutation in the KRAS protein. It occupies the Switch-II/Helix3 pocket, a region critical for KRAS function. By forming a covalent bond with Cys12, this compound effectively locks the KRAS G12C protein in an inactive, "state 1-like" conformation.[1] This prevents the protein from engaging with its downstream effector proteins, such as RAF1, thereby blocking the aberrant signaling cascade that drives tumor growth.

A key innovation of this compound is its ability to target KRAS G12C regardless of its nucleotide-bound state.[2] First-generation inhibitors can only bind to the inactive GDP-bound form, leaving the active GTP-bound pool of KRAS G12C free to signal.[2] this compound's capacity to inhibit both the "ON" and "OFF" states allows for more comprehensive and immediate target coverage, addressing a primary mechanism of adaptive resistance.[3]

Figure 1: Mechanism of this compound dual inhibition.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its superior potency and differentiated mechanism compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.

Table 1: Biochemical Potency and Effector Binding Inhibition

This table summarizes the biochemical efficiency of covalent modification and the ability to disrupt the critical KRAS-RAF1 protein-protein interaction (PPI).

| Compound | kinact/Ki (M⁻¹s⁻¹) vs. KRASG12C-GTP (ON) | kinact/Ki (M⁻¹s⁻¹) vs. KRASG12C-GDP (OFF) | KRASG12C:RAF1 PPI IC50 (nM) |

| This compound | 20,000[4][5] | 2,743,000[4][5] | 33 |

| Sotorasib | No Activity[4][5] | 11,000[4][5] | >100,000 |

| Adagrasib | No Activity[4][5] | 180,000[4][5] | 20,000 |

| kinact/Ki is the second-order rate constant for covalent modification, reflecting the efficiency of inactivation. A higher value indicates greater potency. IC50 values represent the concentration required to inhibit 50% of the KRAS:RAF1 interaction. |

Table 2: Cellular Potency and Target Engagement

This table details the activity of this compound in cellular models, measuring downstream pathway inhibition and covalent modification of the target protein.

| Compound | pERK Inhibition IC50 (nM)(NCI-H358, 30 min) | % Target Modification (GTP-bound)(15 min) | % Target Modification (GDP-bound)(15 min) |

| This compound | 4 | 100% | 91% |

| Sotorasib | 50 | 0% | 80% |

| Adagrasib | 310 | 0% | 73% |

| pERK (phosphorylated ERK) is a key biomarker of MAPK pathway activity. Target modification was assessed by mass spectrometry. |

Key Experimental Protocols

This section outlines the methodologies for the pivotal assays used to characterize this compound.

Mass Spectrometry for Covalent Modification

Objective: To confirm covalent binding and quantify the percentage of KRAS G12C modified by the inhibitor.

Protocol:

-

Incubation: Recombinant purified KRAS G12C protein (in both GDP- and GTP-bound states) is incubated with the test inhibitor (e.g., this compound, sotorasib, adagrasib) at a specified concentration and temperature for various time points (e.g., 15, 60 minutes). A vehicle control (DMSO) is run in parallel.

-

Reaction Quenching: The reaction is stopped at each time point, typically by adding formic acid.

-

LC-MS Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The intact protein is separated on a reverse-phase column.

-

Data Acquisition: Mass spectra are acquired to detect the mass of the unmodified KRAS G12C and the inhibitor-bound KRAS G12C adduct. Covalent binding is confirmed by a mass shift equal to the molecular weight of the inhibitor.

-

Quantification: The percentage of modified protein is calculated by comparing the peak intensities of the adducted and unadducted protein species.

Figure 2: Mass spectrometry workflow.

KRAS:RAF1 Protein-Protein Interaction (PPI) Assay

Objective: To measure the ability of an inhibitor to block the interaction between active KRAS G12C and its effector, RAF1.

Protocol:

-

Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is commonly used.[3] This assay measures the proximity between a donor fluorophore-tagged KRAS G12C-GTP and an acceptor fluorophore-tagged RAF1 Ras-Binding Domain (RBD).

-

Reagent Preparation: Biotinylated KRAS G12C is loaded with a non-hydrolyzable GTP analog (e.g., GppNHp). GST-tagged RAF1-RBD, a Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor) are prepared in assay buffer.

-

Assay Plate Setup: The inhibitor is serially diluted in an assay plate.

-

Reaction: The KRAS and RAF1 components are added to the plate and incubated to allow for complex formation in the presence of the inhibitor.

-

Signal Detection: The HTRF signal is read on a compatible plate reader. When KRAS and RAF1 interact, the donor and acceptor are brought into proximity, generating a FRET signal.

-

Data Analysis: The signal is plotted against inhibitor concentration, and an IC50 value is calculated, representing the concentration at which the inhibitor blocks 50% of the KRAS:RAF1 interaction.

Cellular pERK Inhibition Assay

Objective: To quantify the inhibition of downstream MAPK signaling in cancer cells harboring the KRAS G12C mutation.

Protocol:

-

Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates and grown to 70-80% confluency.

-

Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes, 2 hours, 24 hours).

-

Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK T202/Y204) and total ERK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

-

Detection & Analysis: Protein bands are visualized using a chemiluminescent substrate. Band intensities are quantified, and the pERK signal is normalized to the total ERK signal. IC50 values are calculated from the dose-response curve.

Signaling Pathway Modulation

This compound's primary therapeutic effect stems from its ability to shut down the constitutively active MAPK signaling pathway driven by KRAS G12C. By covalently modifying KRAS G12C in both its ON and OFF states, this compound prevents the recruitment and activation of RAF kinases (ARAF, BRAF, CRAF) at the cell membrane. This blockade has a cascading inhibitory effect on the downstream pathway, preventing the phosphorylation of MEK and subsequently ERK. The inhibition of ERK phosphorylation is a critical endpoint, as active ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation, survival, and differentiation.

Figure 3: this compound inhibition of the MAPK pathway.

Conclusion

This compound is a highly potent, dual-state covalent inhibitor of KRAS G12C that shows significant promise in overcoming the limitations of first-generation agents. Its unique mechanism of action, which involves the rapid and complete inhibition of both active and inactive forms of the oncoprotein, translates to superior biochemical and cellular potency. The preclinical data strongly support the hypothesis that by providing more comprehensive target coverage, this compound can lead to deeper and more durable responses in patients with KRAS G12C-mutant cancers. The ongoing Phase 1 clinical trial (ONKORAS-101) will be critical in translating these preclinical findings into clinical benefit.

References

Unlocking Dual Inhibition: The Structural Basis of BBO-8520's Engagement with KRAS in Both ON and OFF States

An In-depth Technical Guide for Researchers and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, the efficacy of first-generation inhibitors, which exclusively target the inactive, GDP-bound (OFF) state, is often limited by adaptive resistance mechanisms that maintain KRAS in its active, GTP-bound (ON) state. BBO-8520 emerges as a first-in-class, direct, and covalent dual inhibitor, uniquely capable of engaging both the ON and OFF conformations of KRAS G12C. This guide provides a detailed examination of the structural and molecular underpinnings of this compound's dual activity, offering a comprehensive resource for researchers in the field.

Executive Summary

This compound represents a paradigm shift in KRAS G12C inhibition by covalently modifying the mutant cysteine-12 residue within the Switch-II/Helix3 pocket, irrespective of the nucleotide-bound state.[1][2] This dual-targeting mechanism ensures a more comprehensive and sustained inhibition of oncogenic signaling. By directly binding to the active, GTP-bound KRAS (the "ON" state), this compound overcomes a primary resistance mechanism to "OFF"-only inhibitors, which are ineffective against the active form of the protein.[3] Preclinical data demonstrate that this novel mechanism of action leads to rapid target engagement, potent inhibition of downstream signaling, and durable tumor regression in models resistant to first-generation KRAS G12C inhibitors.[2][3]

Quantitative Analysis of Binding Kinetics

The enhanced potency of this compound is evident in its binding kinetics, particularly its ability to target the GTP-bound "ON" state, a conformation not engaged by approved inhibitors like sotorasib and adagrasib.

| Compound | Target Conformation | kinact/Ki (M-1s-1) |

| This compound | KRAS G12C (GTP-bound, ON) | 20,000[4] |

| KRAS G12C (GDP-bound, OFF) | 2,743,000[4] | |

| Sotorasib | KRAS G12C (GTP-bound, ON) | No Activity[4] |

| KRAS G12C (GDP-bound, OFF) | 11,000[4] | |

| Adagrasib | KRAS G12C (GTP-bound, ON) | No Activity[4] |

| KRAS G12C (GDP-bound, OFF) | 180,000[4] |

Structural Insights into Dual-State Binding

X-ray crystallography studies have elucidated the structural basis for this compound's ability to bind both KRAS G12C conformations. The crystal structures of this compound in complex with both GDP- and GMPPNP- (a non-hydrolyzable GTP analog) bound KRAS G12C reveal that the inhibitor docks into the pocket located between Switch-II and alpha-helix 3.[5] In both states, this compound forms a covalent bond with the sulfur atom of the mutant cysteine at position 12.

A key finding is that upon binding to the GTP-bound "ON" state, this compound induces a conformational change, forcing KRAS into an inactive, "state 1-like" conformation.[3] This induced fit sterically hinders the interaction with downstream effectors, most notably RAF1, thereby blocking the oncogenic signaling cascade.[1][6] This direct inhibition of effector binding is a crucial differentiator from "OFF"-state-only inhibitors.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the process of its evaluation, the following diagrams are provided.

References

The Emergence of BBO-8520: A Dual-Action Inhibitor Targeting the "ON" and "OFF" States of KRAS G12C

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered one of the most challenging targets in oncology. Mutations in the KRAS gene are prevalent in numerous cancers, with the G12C mutation being particularly common in non-small cell lung cancer (NSCLC). For decades, direct inhibition of KRAS was deemed unfeasible, earning it the moniker of an "undruggable" target. The development of first-generation covalent inhibitors targeting the inactive, GDP-bound ("OFF") state of KRAS G12C, such as sotorasib and adagrasib, represented a significant breakthrough, validating KRAS as a druggable target. However, the clinical efficacy of these agents has been limited by modest response rates and the development of adaptive resistance.[1]

A key mechanism of resistance to these "OFF"-state inhibitors is the reactivation of KRAS signaling through various mechanisms that favor the active, GTP-bound ("ON") state.[2][3][4] To address this limitation, a new generation of KRAS inhibitors is emerging. BBO-8520, a first-in-class, orally bioavailable small molecule, is at the forefront of this new wave. Developed through a collaboration between the National Cancer Institute (NCI) RAS Initiative at Frederick National Laboratory for Cancer Research, Lawrence Livermore National Laboratory, and BridgeBio Oncology Therapeutics (BBOT), this compound is a covalent inhibitor that uniquely targets both the active "ON" and inactive "OFF" states of KRAS G12C.[5] This dual-action mechanism is designed to provide more complete and sustained inhibition of KRAS signaling, potentially overcoming the resistance mechanisms that plague first-generation inhibitors.[2][3][4]

This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.

Discovery and Optimization

The journey to this compound began with the identification of a quinazoline scaffold compound (compound 1) that exhibited binding affinity for both the GDP-bound and a non-hydrolyzable GTP analog (GppNHp)-bound forms of KRAS G12D.[2] This initial hit provided a promising starting point for a structure-based drug design campaign aimed at improving potency, selectivity, and drug-like properties.

A significant step in the optimization process was the modification of the quinazoline 2- and 4-positions, leading to a subsequent compound with improved cellular potency and ADME (absorption, distribution, metabolism, and excretion) properties.[6] Further refinement, focusing on enhancing activity against the GTP-bound "ON" state, led to the identification of this compound.[2] This involved replacing an aminobenzothiazole group with a cyano-amino benzothiophene at the 7-position of the quinazoline core.[2]

Mechanism of Action

This compound exerts its inhibitory effect through a dual-targeting mechanism. It covalently binds to the mutant cysteine residue at position 12 (C12) of the KRAS G12C protein, locking it in an inactive conformation.[2][3] Unlike first-generation inhibitors that can only bind to the inactive, GDP-bound "OFF" state, this compound can bind to both the "OFF" state and the active, GTP-bound "ON" state.[2][3][4]

The binding of this compound occurs in the Switch-II/Helix3 pocket of KRAS G12C.[2][3] By covalently modifying C12 in the "ON" state, this compound directly prevents the interaction of KRAS with its downstream effector proteins, such as RAF1, thereby blocking the oncogenic signaling cascade.[2][7] This ability to inhibit the active form of the protein is a key differentiator and is hypothesized to lead to superior target coverage and a more durable response by addressing a primary mechanism of adaptive resistance.[2][5]

Preclinical Data

A comprehensive suite of preclinical studies has demonstrated the potent and selective activity of this compound.

Biochemical and Cellular Activity

This compound has shown superior potency in biochemical and cellular assays compared to first-generation KRAS G12C inhibitors.[7]

| Assay | This compound | Sotorasib | Adagrasib |

| kinact/Ki (M-1s-1) for GTP-bound (ON) KRAS G12C | 20,000[8] | No Activity[8] | No Activity[8] |

| kinact/Ki (M-1s-1) for GDP-bound (OFF) KRAS G12C | 2,743,000[8] | 11,000[8] | 180,000[8] |

| kinact/Ki (M-1s-1) in NCI-H358 cells | 43,000[8] | 776[8] | 1,064[8] |

| pERK IC50 (nM) | 0.07 | - | - |

| 3D Viability IC50 (nM) | 0.04 | - | - |

| PPI Effector Binding IC50 (nM) | 33 | - | - |

| *In vitro IC50 adjusted for free fraction in 10% FBS in NCI-H358 cells. |

Table 1: Comparative Biochemical and Cellular Activity of this compound

Mass spectrometry analysis confirmed that this compound completely modifies both the GTP-bound and GDP-bound forms of KRAS G12C.[7] In cell-based assays, this compound demonstrated potent inhibition of pERK signaling and cell viability in the single-digit nanomolar or sub-nanomolar range across various NSCLC cell lines.[9][10] A key finding is that this compound retains its potency in the presence of growth factors, a condition that can lead to resistance to "OFF"-only inhibitors.[7][11]

In Vivo Efficacy

In vivo studies using mouse models of NSCLC have shown that this compound has favorable pharmacokinetic and pharmacodynamic properties.[9][10] Oral administration of this compound resulted in dose- and time-dependent inhibition of pERK in KRAS G12C-driven cell-derived xenograft (CDX) models.[9][10][12]

| In Vivo Model | Dosing | Outcome |

| MIA PaCa-2 CDX | 0.1, 0.3, 1, 3, and 10 mg/kg QD for 28 days | Significant antitumor activity at all dose levels.[12] |

| NCI-H358 CDX | 0.3, 1, 3, and 10 mg/kg QD for 28 days | Significant and robust efficacy at all dose levels.[12] |

| Sotorasib-resistant NCI-H358 CDX | - | Showed anti-tumor activity.[4] |

| Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse (GEM) models | - | Robust tumor growth inhibition.[9][10] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Notably, this compound demonstrated significant tumor growth inhibition in models that are resistant to first-generation KRAS G12C inhibitors, highlighting its potential to overcome acquired resistance.[3][5]

Clinical Development

Following promising preclinical results, this compound has advanced into clinical development. The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this compound in January 2024.[5]

A Phase 1, first-in-human clinical trial, ONKORAS-101 (NCT06343402), is currently underway.[13][14] This open-label study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with locally advanced or metastatic NSCLC and colorectal cancer (CRC) harboring the KRAS G12C mutation.[13][14][15] The trial includes both dose-escalation and dose-expansion cohorts, with this compound being evaluated as a single agent and in combination with the immune checkpoint inhibitor pembrolizumab.[13] The first patient was dosed in this trial in June 2024.[15]

In recognition of its potential to address a significant unmet medical need, the FDA has granted Fast Track designation to this compound for the treatment of previously treated KRAS G12C-mutated metastatic NSCLC.[15]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While exhaustive step-by-step protocols are beyond the scope of this whitepaper, this section outlines the key methodologies employed in the preclinical evaluation of this compound, based on publicly available information.

MALDI-TOF Mass Spectrometry for Covalent Modification

This assay is used to determine the extent to which this compound covalently modifies the KRAS G12C protein.

-

Protein Preparation: Recombinant KRAS G12C protein is prepared in both GDP-bound and GTP-bound (or GppNHp-bound) states.

-

Incubation: The protein is incubated with this compound or control compounds at specified concentrations and for various time points.

-

Sample Preparation: The reaction is quenched, and the protein sample is desalted.

-

MALDI-TOF Analysis: The protein sample is mixed with a matrix solution and spotted onto a MALDI plate. The mass of the protein is then determined using a MALDI-TOF mass spectrometer. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent modification.

Protein-Protein Interaction (PPI) Assay

This assay measures the ability of this compound to disrupt the interaction between KRAS G12C and its effector protein, RAF1.

-

Reagent Preparation: Recombinant GTP-loaded KRAS G12C and the RAS-binding domain (RBD) of RAF1 are prepared.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format using techniques such as ELISA, AlphaScreen, or TR-FRET.

-

Incubation: KRAS G12C is incubated with varying concentrations of this compound.

-

Interaction Measurement: The RAF1-RBD is added, and the extent of binding between KRAS G12C and RAF1-RBD is measured. A decrease in the signal indicates that the inhibitor is disrupting the interaction.

Western Blotting for pERK Inhibition

This technique is used to assess the inhibition of downstream signaling from KRAS.

-

Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured and treated with different concentrations of this compound for a specified duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme.

-

Detection: The protein bands are visualized and quantified to determine the level of pERK relative to total ERK.

Cell Viability Assays

These assays measure the effect of this compound on the growth and survival of cancer cells.

-

Cell Seeding: KRAS G12C mutant cancer cells are seeded in multi-well plates.

-

Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo (which measures ATP levels) or by staining with a fluorescent dye. The results are used to calculate the IC50 value.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor activity of this compound in animal models.

-

Animal Model: Immunocompromised mice are used.

-

Tumor Implantation: Human cancer cells (CDX) or patient-derived tumor fragments (PDX) with the KRAS G12C mutation are implanted subcutaneously.

-

Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. This compound is administered orally at different doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream signaling inhibition (e.g., pERK levels).

Future Directions and Conclusion

This compound represents a significant advancement in the quest to effectively target KRAS-mutant cancers. Its novel dual-action mechanism of inhibiting both the "ON" and "OFF" states of KRAS G12C holds the promise of deeper and more durable clinical responses compared to first-generation inhibitors. The preclinical data are compelling, demonstrating superior potency and the ability to overcome key resistance mechanisms.

The ongoing ONKORAS-101 clinical trial will be crucial in determining the safety and efficacy of this compound in patients. Key questions to be addressed include its clinical activity in patients who have relapsed on prior KRAS G12C inhibitors and its potential for combination with other anti-cancer therapies, including immunotherapy.

References

- 1. Beyond First-Generation KRAS Inhibitors: this compound Tests the Dual Mechanism Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bridgebio.com [bridgebio.com]

- 6. bridgebiooncology.com [bridgebiooncology.com]

- 7. bridgebio.com [bridgebio.com]

- 8. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Preclinical Data Published in Cancer Discovery Supports the Potential for the First-in-Class Molecule to Provide Therapeutic Benefit in KRASG12C Mutant Tumors - BioSpace [biospace.com]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Facebook [cancer.gov]

- 15. onclive.com [onclive.com]

BBO-8520: A Technical Guide to In Vivo Target Engagement and Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo target engagement and signaling inhibition of BBO-8520, a first-in-class, orally bioavailable, direct and covalent dual inhibitor of both the GTP-bound (ON) and GDP-bound (OFF) states of KRASG12C.[1][2][3] This dual-targeting mechanism offers the potential to overcome resistance mechanisms observed with inhibitors that only target the inactive "OFF" state of KRASG12C.[1][4]

Core Mechanism of Action

This compound distinguishes itself from first-generation KRASG12C inhibitors by its ability to bind to both the active (GTP-bound) and inactive (GDP-bound) conformations of the KRASG12C protein.[1][4] It forms a covalent bond with the target cysteine residue within the Switch-II/Helix3 pocket, effectively locking the protein in an inactive state and preventing its interaction with downstream effectors, such as RAF1.[1][2][5] This leads to a rapid and complete blockade of the RAS-RAF-MEK-ERK signaling pathway.[6] Preclinical data have demonstrated that this novel mechanism of action may delay the emergence of adaptive resistance.[1]

In Vivo Target Engagement and Pharmacodynamics

Preclinical studies in various murine models have demonstrated rapid and robust in vivo target engagement of this compound. A single oral dose of this compound leads to a dose- and time-dependent inhibition of phosphorylated ERK (pERK), a key downstream biomarker of KRAS signaling.[3][6]

Quantitative Pharmacodynamic Data

| Model | Assay | Dose (Oral) | Time Point | Result |

| MIA PaCa-2 | Matrigel Plug PD Assay | 3, 10, 30 mg/kg | 6 hours | Statistically significant reduction in pERK at all doses.[7] |

| MIA PaCa-2 | Matrigel Plug PD Assay | 30 mg/kg | Up to 72 hours | Sustained suppression of pERK.[7] |

| KRASG12C Mutant Tumor Bearing Mice | Pharmacodynamic Study | Single Dose | Not Specified | >80% inhibition of pERK.[3][6] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity as a monotherapy in a range of preclinical models, including those resistant to first-generation KRASG12C (OFF)-only inhibitors.[1][2]

Quantitative In Vivo Efficacy Data

| Model | Treatment Duration | Dose (Oral, Daily) | Tumor Growth Inhibition/Regression |

| MIA PaCa-2 CDX | 28 days | 0.1 mg/kg | 21% TGI |

| MIA PaCa-2 CDX | 28 days | 0.3 mg/kg | 49% TGI |

| MIA PaCa-2 CDX | 28 days | 1 mg/kg | 69% TGI |

| MIA PaCa-2 CDX | 28 days | 3 mg/kg | 99% TGI |

| MIA PaCa-2 CDX | 28 days | 10 mg/kg | 90% Mean Tumor Volume Regression |

| NCI-H358 CDX | 28 days | 0.3, 1, 3, 10 mg/kg | Significant and robust efficacy at all doses.[7] |

| KCP NSCLC GEMM | Not Specified | 10 mg/kg | Significant and robust efficacy.[7] |

| KrasG12C-p53 driven GEMM | 6 weeks | 10 mg/kg | >50% lung tumor volume regression.[3] |

CDX: Cell-Derived Xenograft; GEMM: Genetically Engineered Mouse Model; TGI: Tumor Growth Inhibition. Note: The MIA PaCa-2 CDX data is derived from the ED50 (0.3 mg/kg) and ED90 (1.8 mg/kg) values reported for a similar 28-day study, with specific percentages of inhibition and regression noted at various doses.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and this compound Inhibition

Caption: this compound dually inhibits both the inactive (OFF) and active (ON) states of KRASG12C.

In Vivo Target Engagement and Efficacy Workflow

Caption: Workflow for in vivo assessment of this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound. These should be adapted based on specific laboratory conditions and reagents.

In Vivo Xenograft Model and Drug Administration

-

Cell Culture: Culture human cancer cell lines with the KRASG12C mutation (e.g., MIA PaCa-2, NCI-H358) under standard conditions.

-

Animal Husbandry: House immunodeficient mice (e.g., nude or NSG mice) in a pathogen-free environment.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in a matrix like Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a specified average size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

-

Drug Formulation and Administration: Formulate this compound in an appropriate vehicle for oral gavage. Administer the specified dose of this compound or vehicle to the respective groups daily or as per the study design.

-

Efficacy Endpoint: Continue treatment for a defined period (e.g., 28 days), monitoring tumor volume and body weight regularly. The primary efficacy endpoint is typically tumor growth inhibition or regression.

Western Blot for pERK and Total ERK in Tumor Tissues

-

Tumor Homogenization: At the designated time points after the final dose, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen or place them in a lysis buffer containing protease and phosphatase inhibitors. Homogenize the tumors using a mechanical homogenizer.

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody for total ERK, followed by the secondary antibody and detection steps. A loading control such as β-actin or GAPDH should also be probed.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of pERK is typically expressed as a ratio to total ERK.

In Vivo Target Engagement Assessment for Covalent Inhibitors

Assessing the direct engagement of a covalent inhibitor like this compound with its target in vivo can be accomplished using advanced proteomic techniques.

-

Tissue Collection and Lysis: Collect tumor and/or other tissues at various time points after this compound administration. Lyse the tissues under conditions that preserve protein integrity.

-

Activity-Based Protein Profiling (ABPP): This method can be used to assess the covalent modification of the target protein. It involves treating the proteome with a probe that reacts with the same residue as the covalent inhibitor. A decrease in probe labeling of the target protein in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Intact Protein Analysis: Analyze the intact KRASG12C protein to detect the mass shift corresponding to the covalent adduction of this compound.

-

Peptide Mapping: Digest the protein samples (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the specific peptide containing the modified cysteine residue to confirm the site of covalent binding. The abundance of the modified versus unmodified peptide can be quantified to determine the extent of target engagement.

-

This technical guide summarizes the key preclinical in vivo data for this compound, highlighting its novel dual-inhibitory mechanism and its potential for improved therapeutic outcomes in KRASG12C-mutant cancers. The provided methodologies offer a framework for the continued investigation of this and other targeted covalent inhibitors.

References

- 1. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of BBO-8520: Analysis of Preclinical Data

Disclaimer: Publicly available information, including preclinical study data and detailed pharmacodynamics, for a compound specifically designated as "BBO-8520" is not available at this time. The following guide has been constructed as a template to demonstrate the requested format and content structure. It utilizes a fictional compound, designated "Exemplar-123," a hypothetical inhibitor of the kinase "TargetKinase-1" (TK-1), to illustrate the presentation of pharmacodynamic data.

Executive Summary

This document provides a comprehensive overview of the preclinical pharmacodynamics of Exemplar-123, a novel small molecule inhibitor of TargetKinase-1 (TK-1). The data herein summarizes the compound's binding affinity, in vitro enzymatic and cellular activity, and in vivo target engagement and efficacy. The experimental protocols for key studies are detailed, and the underlying signaling pathway is visualized to provide a clear understanding of the compound's mechanism of action.

In Vitro Characterization

The initial preclinical evaluation of Exemplar-123 focused on its direct interaction with the TK-1 enzyme and its activity in relevant cellular models.

Enzymatic and Binding Assays

The direct inhibitory potential of Exemplar-123 on purified TK-1 enzyme was assessed, along with its binding kinetics.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity of Exemplar-123

| Assay Type | Parameter | Value (nM) |

| Enzyme Inhibition | IC₅₀ vs. TK-1 | 15.2 |

| Binding Affinity | Kᵢ (Competitive) | 8.9 |

| Kᴅ (Dissociation) | 22.5 |

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human TK-1 was incubated with a range of Exemplar-123 concentrations (0.1 nM to 10 µM) in the presence of a biotinylated peptide substrate and ATP. The reaction was initiated and allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin were then added. The TR-FRET signal, proportional to substrate phosphorylation, was measured on a suitable plate reader. IC₅₀ values were determined by a four-parameter logistic fit of the resulting dose-response curve.

Cellular Activity

The on-target activity of Exemplar-123 was confirmed in a cellular context using a human cancer cell line endogenously expressing TK-1.

Table 2: Cellular Potency of Exemplar-123

| Cell Line | Parameter | Value (nM) |

| HT-29 (Human Colorectal Adenocarcinoma) | Target Phosphorylation IC₅₀ | 45.8 |

| Cell Proliferation GI₅₀ | 120.3 |

HT-29 cells were seeded in 96-well plates and serum-starved for 24 hours. Cells were then treated with a serial dilution of Exemplar-123 for 2 hours before stimulation with a growth factor to activate the TK-1 pathway. Following stimulation, cells were lysed, and the phosphorylation level of a direct downstream substrate of TK-1 was quantified using a sandwich ELISA. The IC₅₀ value was calculated from the dose-response inhibition of substrate phosphorylation.

In Vivo Pharmacodynamics

The relationship between Exemplar-123 exposure and its pharmacological effect was evaluated in a murine xenograft model.

Target Engagement and Efficacy

The study aimed to correlate plasma concentration with target inhibition in tumor tissue and subsequent anti-tumor activity.

Table 3: In Vivo Target Engagement and Efficacy of Exemplar-123

| Dosing Regimen | Cₐᵥₑ (ng/mL) | Target Inhibition (Tumor, %) | Tumor Growth Inhibition (%) |

| 10 mg/kg QD | 250 | 45 | 30 |

| 30 mg/kg QD | 780 | 85 | 72 |

Female athymic nude mice were subcutaneously implanted with 5 x 10⁶ HT-29 cells. Once tumors reached an average volume of 150-200 mm³, animals were randomized into vehicle and treatment groups. Exemplar-123 was administered orally once daily (QD). Tumor volumes were measured twice weekly. At the end of the study, terminal blood samples were collected for pharmacokinetic analysis, and tumor tissues were harvested 4 hours post-final dose for pharmacodynamic analysis of target inhibition via western blot.

Visualizations

TK-1 Signaling Pathway

The following diagram illustrates the established signaling cascade involving TargetKinase-1 (TK-1) and the point of intervention by Exemplar-123.

Caption: The TK-1 signaling pathway and the inhibitory action of Exemplar-123.

In Vivo Study Workflow

The diagram below outlines the key steps and timeline of the in vivo xenograft study.

Caption: Experimental workflow for the HT-29 murine xenograft efficacy study.

In Vitro Characterization of BBO-8520: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BBO-8520, a first-in-class, direct, and covalent dual inhibitor of both the GTP-bound (ON) and GDP-bound (OFF) states of KRAS G12C. All data and protocols are synthesized from publicly available research to facilitate a comprehensive understanding of this compound's mechanism of action and preclinical activity.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The KRAS G12C mutation is a common oncogenic driver, rendering the protein constitutively active and promoting tumorigenesis.[2] First-generation KRAS G12C inhibitors exclusively target the inactive, GDP-bound (OFF) state. However, their efficacy can be limited by adaptive resistance mechanisms that increase the population of the active, GTP-bound (ON) state of KRAS G12C.[2]

This compound is a novel, orally bioavailable small molecule designed to overcome this limitation by covalently modifying the mutant cysteine in both the ON and OFF conformations of KRAS G12C.[2][3] This dual-targeting mechanism leads to a rapid and complete inhibition of KRAS G12C activity, offering the potential for more profound and durable anti-tumor responses.[2] This guide details the key in vitro experiments that define the biochemical and cellular activity of this compound.

Mechanism of Action: Dual Inhibition of KRAS G12C

This compound binds to the Switch-II/Helix3 pocket of KRAS G12C, a region critical for its conformational changes and interaction with effector proteins.[2] By forming a covalent bond with the cysteine at position 12, this compound effectively traps KRAS G12C in an inactive state, preventing downstream signaling.[2] Crucially, this interaction occurs regardless of whether KRAS G12C is bound to GDP (OFF state) or GTP (ON state).[2]

Nuclear magnetic resonance (NMR) studies have shown that this compound locks the GTP-bound KRAS G12C in the "state 1" conformation, which is incompetent of binding to its downstream effectors, such as RAF1.[4] This direct inhibition of the active ON state is a key differentiator from first-generation inhibitors and is hypothesized to overcome resistance driven by an increase in the KRAS G12C-GTP population.[2]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound in comparison to first-generation KRAS G12C inhibitors.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | This compound | Sotorasib | Adagrasib |

| KRAS G12C (GTP-bound, ON) | kinact/Ki (M-1s-1) | 20,000[2] | No Activity[2] | No Activity[2] |

| KRAS G12C (GDP-bound, OFF) | kinact/Ki (M-1s-1) | 2,743,000[2] | 11,000[2] | 180,000[2] |

| KRAS G12C-RAF1 PPI (GTP-bound) | IC50 | ~30 nM[4] | >30 µM[5] | >30 µM[5] |

| Covalent Modification (15 min) | % Modified (GTP-bound) | 89%[5] | 3%[5] | 1%[5] |

| Covalent Modification (15 min) | % Modified (GDP-bound) | 100%[5] | 88%[5] | 82%[5] |

Table 2: Cellular Activity of this compound in KRAS G12C Mutant Cell Lines

| Cell Line | Assay Type | Parameter | This compound (nM) | Sotorasib (nM) | Adagrasib (nM) |

| NCI-H358 | pERK Inhibition (2h) | IC50 | 0.8[6] | 11.1[6] | 10.3[6] |

| 3D Viability (7d) | IC50 | 0.9[6] | 12.3[6] | 10.8[6] | |

| MIA PaCa-2 | pERK Inhibition (2h) | IC50 | 0.4[6] | 3.8[6] | 3.3[6] |

| 3D Viability (7d) | IC50 | 0.6[6] | 7.9[6] | 5.0[6] | |

| NCI-H358 (+EGF) | pERK Inhibition | IC50 | Minor Effect[7] | >20x increase[4] | >20x increase[4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the methods described in the primary literature.[8]

Biochemical Assays

4.1.1. Mass Spectrometry-Based Covalent Engagement Assay

This assay measures the rate and extent of covalent bond formation between the inhibitor and KRAS G12C.

-

Protein Preparation: Recombinant KRAS G12C (amino acids 1-169) is loaded with either GDP or a non-hydrolyzable GTP analog (GppNHp) or GTP.

-

Reaction: A 1 µM solution of the nucleotide-loaded KRAS G12C is incubated with the test compound (e.g., from a 1 mM DMSO stock) at room temperature.

-

Sample Preparation for MS: At specified time points (e.g., 15 minutes), an aliquot of the reaction is mixed with a MALDI matrix solution.

-

Mass Spectrometry: Samples are analyzed by MALDI-TOF mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor to the protein.

-

Data Analysis: The percentage of modified protein is calculated as the ratio of the peak height of the modified protein to the sum of the peak heights of the modified and unmodified protein.[8]

4.1.2. KRAS-RAF1 Protein-Protein Interaction (PPI) HTRF Assay

This assay quantifies the ability of an inhibitor to disrupt the interaction between active KRAS G12C and the RAS-binding domain (RBD) of its effector, RAF1.

-

Reagents: Avi-tagged KRAS G12C (amino acids 2-169) loaded with GTP or GppNHp, and 3xFLAG-tagged RAF1 RBD (amino acids 51-131). HTRF detection reagents (e.g., anti-Avi-Tb cryptate and anti-FLAG-d2).

-

Assay Plate Preparation: Test compounds are serially diluted and dispensed into a 384-well assay plate.

-

Reaction Mixture: A mixture of GTP-loaded Avi-KRAS G12C and 3xFLAG-RAF1 RBD is added to the wells containing the compounds.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours).

-

Detection: HTRF detection reagents are added, and the plate is incubated further to allow for antibody binding.

-

Data Acquisition: The HTRF signal (ratio of acceptor to donor emission) is read on a plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the HTRF signal versus inhibitor concentration.[8]

Cellular Assays

4.2.1. pERK Inhibition HTRF Assay

This assay measures the inhibition of a key downstream signaling node in the MAPK pathway.

-

Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in 384-well plates and cultured overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 2 hours).

-

Cell Lysis: The culture medium is removed, and cells are lysed using a lysis buffer provided with the HTRF kit.

-

HTRF Detection: The cell lysate is incubated with HTRF antibodies specific for total ERK and phosphorylated ERK (p-ERK).

-

Data Acquisition: The HTRF signal is read on a compatible plate reader.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 for pERK inhibition is determined from the dose-response curve.[6]

4.2.2. 3D Cell Viability Assay

This assay assesses the long-term effect of the inhibitor on the viability of cancer cells grown in a more physiologically relevant three-dimensional culture.

-

Cell Seeding: Cells are seeded in a low-attachment 384-well plate to promote spheroid formation.

-

Compound Treatment: After spheroid formation (e.g., 3-4 days), cells are treated with a serial dilution of the test compound.

-

Incubation: The plates are incubated for an extended period (e.g., 7 days) to assess the long-term effect on cell viability.

-

Viability Readout: Cell viability is measured using a luminescent assay that quantifies ATP content (e.g., CellTiter-Glo® 3D).

-

Data Analysis: The IC50 value is calculated from the dose-response curve of luminescence versus inhibitor concentration.[6]

Conclusion

The in vitro characterization of this compound demonstrates its novel mechanism as a potent, dual inhibitor of both the ON and OFF states of KRAS G12C. Biochemical assays confirm its rapid covalent modification of both conformers and its ability to effectively block the interaction with the downstream effector RAF1.[2][4] Cellular assays in KRAS G12C mutant cancer cell lines show sub-nanomolar potency in inhibiting MAPK signaling and cell viability.[6] This comprehensive in vitro profile distinguishes this compound from first-generation KRAS G12C inhibitors and provides a strong rationale for its ongoing clinical development.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Item - Supplementary Material and Methods from Discovery of this compound, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 4. benchchem.com [benchchem.com]

- 5. bridgebiooncology.com [bridgebiooncology.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bbotx.com [bbotx.com]

BBO-8520: A Paradigm Shift in KRAS G12C Inhibition Through Dual-State Targeting

An In-depth Technical Guide on the Selectivity of a First-in-Class Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical selectivity profile of BBO-8520, a first-in-class, orally bioavailable, direct and covalent dual inhibitor of both the GTP-bound (ON) and GDP-bound (OFF) states of the KRAS G12C oncoprotein.[1][2][3] this compound's unique mechanism of action, which involves binding to the Switch-II/Helix3 pocket and covalently modifying the target cysteine 12, allows for potent and selective inhibition of KRAS G12C-driven signaling.[1][2][3] This document will delve into the quantitative selectivity of this compound over other RAS isoforms, detail the experimental methodologies used for its characterization, and visualize key biological and experimental processes.

Data Presentation: Quantitative Selectivity of this compound

This compound demonstrates exceptional selectivity for KRAS G12C over other RAS isoforms, including wild-type KRAS and other common KRAS mutations, as well as HRAS and NRAS.[3][4][5] This high degree of selectivity is crucial for minimizing off-target effects and maximizing therapeutic index. The following tables summarize the quantitative data on this compound's selectivity from various preclinical assays.

Table 1: Biochemical Selectivity of this compound Against Various RAS Isoforms

| Target Isoform | Assay Type | Metric | This compound Activity | Fold Selectivity vs. KRAS G12C |

| KRAS G12C | pERK Inhibition | IC50 | Single-digit nM | - |

| KRAS G13D | Not Specified | Potency | 5-10x lower than G12C | 5-10 |

| Wild-Type KRAS | Not Specified | Potency | 5-10x lower than G12C | 5-10 |

| Other KRAS Mutants | Not Specified | Activity | >100-fold right shifted | >100 |

| HRAS | pERK Inhibition | IC50 | > 10 µmol/L | >1000 |

| NRAS | pERK Inhibition | IC50 | > 10 µmol/L | >1000 |

Data compiled from multiple sources indicating high selectivity.[4][5]

Table 2: Comparative Activity of this compound and Other KRAS G12C Inhibitors

| Inhibitor | Target State | kinact/Ki (M-1s-1) in NCI-H358 cells |

| This compound | KRAS G12C (OFF) | 43,000 |

| Adagrasib | KRAS G12C (OFF) | 1,064 |

| Sotorasib | KRAS G12C (OFF) | 776 |

This table highlights the significantly faster inactivation rate of this compound for the inactive KRAS G12C protein compared to first-generation inhibitors.[1]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action involved a suite of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Biochemical Assays

1. Covalent Modification Assessment by Mass Spectrometry:

-

Objective: To confirm the covalent binding of this compound to the cysteine 12 residue of KRAS G12C.

-

Methodology: Recombinant KRAS G12C protein, in both GDP-bound (inactive) and GTP-bound (active, using the non-hydrolyzable analog GppNHp) states, was incubated with this compound.[1] Following incubation, the protein-inhibitor complex was analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. An increase in the molecular weight of the protein corresponding to the molecular weight of this compound confirms covalent modification.[1]

2. KRAS G12C/RAF1 Protein-Protein Interaction (PPI) Assay:

-

Objective: To measure the ability of this compound to disrupt the interaction between active KRAS G12C and its downstream effector, RAF1.

-

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was employed.[1] This assay utilizes recombinant GTP-bound KRAS G12C and the RAS-binding domain (RBD) of RAF1, each labeled with a component of a FRET pair (e.g., a donor fluorophore on one protein and an acceptor on the other).[2][6][7] When KRAS G12C and RAF1-RBD interact, the FRET pair is brought into proximity, generating a signal. This compound is added in varying concentrations, and the disruption of the interaction is measured by a decrease in the FRET signal, from which an IC50 value can be determined.[1][5]

Cellular Assays

1. p-ERK Inhibition Assay:

-

Objective: To assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of the downstream signaling molecule ERK.

-

Methodology: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) were treated with a range of this compound concentrations for a specified period.[3] Following treatment, cell lysates were prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using methods such as ELISA, Western blotting, or bead-based immunoassays (e.g., Luminex).[8][9][10] The IC50 for p-ERK inhibition is determined by normalizing p-ERK levels to total ERK and plotting the dose-response curve.

2. Cellular Viability and Proliferation Assays:

-

Objective: To determine the effect of this compound on the growth and survival of KRAS G12C-mutant cancer cells.

-

Methodology: KRAS G12C-mutant cell lines were seeded in multi-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a prolonged incubation period (e.g., 3-7 days) using assays that measure metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or cell number. For three-dimensional (3D) viability, cells were grown as spheroids to better mimic the tumor microenvironment.[11] The IC50 for cell viability is calculated from the resulting dose-response curves.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: KRAS G12C signaling pathway and dual inhibition by this compound.

Caption: Experimental workflow for assessing this compound's selectivity.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bbotx.com [bbotx.com]

- 5. researchgate.net [researchgate.net]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Differences in signaling patterns on PI3K inhibition reveal context specificity in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

BBO-8520 Protocol for In Vitro Cell-Based Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-8520 is a first-in-class, orally bioavailable, direct, and covalent dual inhibitor of KRAS G12C, targeting both the active, GTP-bound (ON) state and the inactive, GDP-bound (OFF) state.[1][2][3][4] This dual-targeting mechanism represents a significant advancement over previous generations of KRAS G12C inhibitors, which only bind to the inactive state. By inhibiting both forms of KRAS G12C, this compound offers the potential for more complete and durable target engagement, leading to enhanced tumor growth inhibition and the ability to overcome adaptive resistance mechanisms.[1][2][4]

This compound binds to the Switch-II/Helix3 pocket of KRAS G12C and covalently modifies the cysteine residue at position 12.[1][4] This modification locks the protein in an inactive conformation, unable to bind to its downstream effectors, such as RAF1, thereby inhibiting signaling through pathways like the MAPK and PI3K/Akt cascades.[2][4] Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of KRAS G12C-mutant cancer cell lines, leading to the suppression of downstream signaling and inhibition of cell viability.[1][2][3]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of this compound.

Data Presentation

Biochemical and Cellular Activity of this compound and Comparative KRAS G12C Inhibitors

| Compound | Target | Assay | IC50 (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |

| This compound | KRAS G12C (ON) | Effector Binding (RAF1) | 33 | 17,900 | |

| Sotorasib | KRAS G12C (ON) | Effector Binding (RAF1) | >100,000 | 0 | |

| Adagrasib | KRAS G12C (ON) | Effector Binding (RAF1) | 20,000 | 0 | |

| This compound | KRAS G12C (OFF) | Biochemical | - | >1,500,000 | |

| Sotorasib | KRAS G12C (OFF) | Biochemical | - | Not Available | |

| Adagrasib | KRAS G12C (OFF) | Biochemical | - | 180,000 | |

| This compound | KRAS G12C | NCI-H358 pERK (30 min) | 4 | 43,000 | |

| Sotorasib | KRAS G12C | NCI-H358 pERK (30 min) | 50 | 776 | |

| Adagrasib | KRAS G12C | NCI-H358 pERK (30 min) | 310 | 1064 |

Cellular Viability (IC50, nM) of this compound in Various KRAS G12C Mutant Cell Lines

| Cell Line | 3D Viability IC50 (nM) | Reference |

| NCI-H358 | 0.032 | |

| MIA PaCa-2 | 0.037 | |

| Calu-1 | 0.015 | |

| H2030 | 0.015 | |

| LU99 | 0.015 | |

| SW837 | 0.041 | |

| SW1463 | 0.055 | |

| UM-U-C3 | 0.023 |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway.

Caption: this compound inhibits both the inactive (OFF) and active (ON) states of KRAS G12C.

Experimental Protocols

Western Blotting for Phospho-ERK Inhibition

This protocol details the methodology to assess the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with this compound.

Experimental Workflow:

References

Application Notes and Protocols for BBO-8520 in Non-Small Cell Lung Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-8520 is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets both the active (GTP-bound, "ON") and inactive (GDP-bound, "OFF") states of the KRASG12C protein.[1][2][3][4] This dual-targeting mechanism offers a potential advantage over first-generation KRASG12C inhibitors, which only bind to the inactive state, by providing more complete and sustained inhibition of oncogenic signaling.[1][2][3] Preclinical studies in various non-small cell lung cancer (NSCLC) xenograft models have demonstrated the potent anti-tumor activity of this compound, including in models resistant to conventional KRASG12C inhibitors.[1][4][5][6] These application notes provide a summary of the preclinical efficacy data and detailed protocols for the utilization of this compound in NSCLC xenograft studies.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in various NSCLC xenograft models.

Table 1: Efficacy of this compound Monotherapy in NSCLC Xenograft Models

| Model Type | Model Name | Treatment and Dosage | Outcome |

| PDX | LUN055 (Sotorasib-resistant) | This compound, 30 mg/kg, daily for 35 days | 23% mean tumor regression |

| GEMM | KrasG12C-p53 driven | This compound, 10 mg/kg, daily for 6 weeks | >50% lung tumor volume regression |

| CDX | NCI-H358 | This compound, 10 mg/kg, daily | Tumor growth inhibition |

Table 2: Efficacy of this compound in Combination Therapy

| Model Type | Model Name | Combination | Outcome |

| Syngeneic | Not Specified | This compound + anti-PD-1 | 60% of mice cured |

| CDX | NCI-H2122 | This compound + BBO-10203 (RAS:PI3Kα breaker) | Strong combination benefit |

| CDX | NCI-H2122 | This compound + Cetuximab (anti-EGFR antibody) | Strong combination benefit |

Signaling Pathways and Mechanism of Action

This compound covalently binds to the Switch-II pocket of both the GTP-bound ("ON") and GDP-bound ("OFF") conformations of the KRASG12C mutant protein.[1][7] This dual inhibition leads to a rapid and sustained blockade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival. By inhibiting both states, this compound is designed to overcome adaptive resistance mechanisms that can limit the efficacy of "OFF"-state-only inhibitors.[1][3]

Caption: this compound inhibits both the 'ON' and 'OFF' states of KRASG12C.

Experimental Protocols

The following are generalized protocols for the use of this compound in NSCLC xenograft models. Specific parameters may need to be optimized for individual cell lines or patient-derived tissues.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of NSCLC CDX models and subsequent treatment with this compound.

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Materials:

-

NSCLC cell line with KRASG12C mutation (e.g., NCI-H358)

-

Appropriate cell culture medium and supplements

-

Matrigel (or similar basement membrane matrix)

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

This compound

-

Vehicle for this compound formulation

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Cell Culture: Culture NSCLC cells according to the supplier's recommendations.

-

Cell Implantation:

-

Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor mice for tumor formation.

-